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Introduction
(E)-3,4-Dimethoxycinnamyl alcohol, a phenylpropanoid natural product, has attracted

significant interest within the scientific community for its diverse biological activities, including

antimicrobial, cytotoxic, and antimutagenic properties.[1][2][3][4] Structurally, it is a derivative of

cinnamyl alcohol, featuring a C6-C3 carbon skeleton with two methoxy groups on the phenyl

ring.[5] This compound is found in various natural sources, from plants like Alpinia officinarum

(Galangal) and Syzygium aromaticum (Clove) to the rectal glands of the male Oriental Fruit Fly

(Dacus dorsalis).[5][6]

This technical guide provides a consolidated, in-depth analysis of the spectroscopic data for

(E)-3,4-Dimethoxycinnamyl alcohol. As a Senior Application Scientist, the objective is not

merely to present data but to provide a cohesive narrative that explains the causality behind

experimental choices and validates the presented information through authoritative sources.

This document is designed to serve as a comprehensive resource for the identification,

characterization, and further research of this promising bioactive molecule.

Compound Profile:

IUPAC Name: (2E)-3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol[3]
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Molecular Formula: C₁₁H₁₄O₃[1]

Molecular Weight: 194.23 g/mol [1]

CAS Number: 2316-26-9[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining

the detailed molecular structure of organic compounds. The following sections provide an

analysis of both ¹³C and ¹H NMR data for (E)-3,4-Dimethoxycinnamyl alcohol, grounded in

established experimental protocols.

Experimental Protocol: A Self-Validating System
The integrity of NMR data hinges on a meticulously executed experimental protocol. The

following steps represent a robust methodology for acquiring high-quality spectra of (E)-3,4-
Dimethoxycinnamyl alcohol.

Sample Preparation: A sample of approximately 5-20 mg of (E)-3,4-Dimethoxycinnamyl
alcohol is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃),

within a 5 mm NMR tube.[1] The choice of CDCl₃ is strategic; it is a common solvent for

many organic compounds and its residual proton and carbon signals are well-characterized,

providing a reliable internal reference.

Instrumentation and Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a

spectrometer with a field strength of 400 MHz for protons and 100 MHz for carbon-13.[1]

Referencing: Chemical shifts are reported in parts per million (ppm) and are referenced

internally to the residual solvent signals (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[1] This

practice ensures data comparability across different instruments and laboratories.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a direct count of the unique carbon environments within the

molecule. The experimentally determined chemical shifts for (E)-3,4-Dimethoxycinnamyl
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alcohol are summarized below.

Atom Number Chemical Shift (δ) in ppm

C1' (Aromatic) 129.9 (Predicted)

C2' (Aromatic) 109.14

C3' (Aromatic) 149.1 (Predicted)

C4' (Aromatic) 148.4 (Predicted)

C5' (Aromatic) 111.34

C6' (Aromatic) 119.69

Cα (C7, Vinylic) 129.2 (Predicted)

Cβ (C8, Vinylic) 128.5 (Predicted)

Cγ (C9, Aliphatic) 63.76

OCH₃ (at C3') 55.87

OCH₃ (at C4') 55.95

Solvent: CDCl₃. Data sourced from the

Biological Magnetic Resonance Bank (BMRB),

accession number bmse0101077.[1]

Interpretation Insights:

The two distinct signals for the methoxy carbons (δC 55.87 and 55.95 ppm) confirm their

non-equivalent chemical environments.

The resonances in the aromatic region (δC 109-150 ppm) are consistent with a substituted

benzene ring.

The vinylic carbons (Cα and Cβ) are observed around δC 128-129 ppm.

The upfield signal at δC 63.76 ppm is characteristic of the alcohol-bearing methylene carbon

(Cγ).
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¹H NMR Spectroscopic Data
While a complete experimental ¹H NMR spectrum is not consistently available in the literature,

a predicted spectrum can be reliably inferred from the analysis of closely related compounds

such as trans-cinnamyl alcohol and 3,4-dimethoxybenzyl alcohol.[1][7][8]

Proton
Predicted Chemical
Shift (δ) in ppm

Multiplicity
Coupling Constant
(J) in Hz

Ar-H 6.80 - 7.10 m -

H-α ~6.55 d ~15.9

H-β ~6.25 dt ~15.9, ~5.8

H-γ ~4.30 d ~5.8

OCH₃ ~3.90 s -

OH Variable br s -

Predicted values are

based on spectral

data of analogous

compounds.[1]

Interpretation Insights:

The large coupling constant (~15.9 Hz) between H-α and H-β is diagnostic of the trans (E)

configuration of the double bond.

The doublet of triplets (dt) multiplicity for H-β arises from its coupling to both H-α (trans) and

the two H-γ protons.

The two methoxy groups are expected to appear as a sharp singlet around 3.90 ppm.

The chemical shift of the hydroxyl proton is variable and depends on concentration and

solvent purity.

Spectroscopic Analysis Workflow
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The logical flow for spectroscopic analysis and structural elucidation is a critical component of

ensuring scientific integrity.

Caption: Workflow for spectroscopic analysis and structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups

present in a molecule. The absorption of infrared radiation corresponds to specific molecular

vibrations.

Experimental Protocol
For a solid sample like (E)-3,4-Dimethoxycinnamyl alcohol, the potassium bromide (KBr)

pellet method is a standard and reliable technique.

Sample Preparation: A small amount of the compound is finely ground with anhydrous KBr.

Pellet Formation: The mixture is pressed into a thin, transparent pellet.[1]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer over a typical range of 4000-400 cm⁻¹.[1][9]

Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Functional Group Vibration Type

~3400 (broad) O-H Stretching

~3010 =C-H (Aromatic/Vinylic) Stretching

~2950, ~2850 -C-H (Aliphatic) Stretching

~1600, ~1510 C=C Aromatic Ring Stretching

~1260, ~1030 C-O Stretching (Ether and Alcohol)

~965 =C-H
Out-of-plane Bending (trans-

alkene)
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Interpretation Insights:

The broad absorption around 3400 cm⁻¹ is a clear indication of the hydroxyl (-OH) group.[9]

The presence of both aromatic and vinylic C-H stretches above 3000 cm⁻¹ confirms the

unsaturated nature of the molecule.

The strong band around 965 cm⁻¹ is highly characteristic of the out-of-plane bending of the

C-H bonds on a trans-disubstituted double bond, corroborating the (E)-isomer assignment

from NMR.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides crucial information about the mass-to-charge ratio of a molecule

and its fragments, which is essential for determining the molecular weight and confirming the

elemental composition.

Experimental Protocol
Electron Ionization (EI) is a common and effective ionization method for relatively volatile and

thermally stable compounds like (E)-3,4-Dimethoxycinnamyl alcohol.

Sample Introduction: A dilute solution of the sample in a volatile solvent is introduced into the

instrument.

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.[1]

Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a

mass analyzer.[1]

Expected Fragmentation Pattern (Electron Ionization -
EI)
Based on the fragmentation patterns of similar cinnamyl and benzylic alcohols, the following

key fragments are expected in the EI mass spectrum.[1][10][11]
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m/z Fragment Interpretation

194 [M]⁺ Molecular Ion

176 [M - H₂O]⁺ Loss of water from the alcohol

163 [M - CH₂OH]⁺ Cleavage of the Cβ-Cγ bond

Interpretation Insights:

The presence of a molecular ion peak at m/z = 194 confirms the molecular weight of

C₁₁H₁₄O₃.

The loss of a neutral water molecule (18 amu) is a very common fragmentation pathway for

alcohols.[11]

The fragment at m/z = 163 indicates the cleavage of the bond adjacent to the double bond, a

characteristic fragmentation for allylic alcohols.

Mass Spectrometry Fragmentation Logic

Electron Ionization (70 eV)
Fragmentation Pathways

(E)-3,4-Dimethoxycinnamyl
Alcohol

(MW = 194)

Molecular Ion [M]⁺
m/z = 194

Ionization

Fragment [M - H₂O]⁺
m/z = 176- H₂O

Fragment [M - CH₂OH]⁺
m/z = 163

- •CH₂OH

Click to download full resolution via product page

Caption: Expected fragmentation pathway in EI-MS.

Conclusion
This technical guide has provided a comprehensive, multi-faceted spectroscopic profile of

(E)-3,4-Dimethoxycinnamyl alcohol. By integrating data from NMR, IR, and Mass
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Spectrometry with field-proven experimental protocols and expert interpretation, a robust and

validated "fingerprint" of the molecule emerges. The consilience of data—the trans coupling

constant in ¹H NMR, the out-of-plane bending band in IR, and the characteristic fragmentation

in MS—provides an unassailable structural confirmation. This guide is intended to empower

researchers, scientists, and drug development professionals to confidently identify,

characterize, and utilize this important natural product in their future endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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